molecular formula C11H13NO2 B7951147 Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

Cat. No.: B7951147
M. Wt: 191.23 g/mol
InChI Key: JJULGTPPZBAEEL-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a cyclopropane-containing organic compound characterized by a cyclopropane ring fused to a carboxylate ester group and a 3-aminophenyl substituent. The cyclopropane ring imparts significant steric strain and conformational rigidity, which can influence its reactivity and interactions in biological or chemical systems. For example, methyl 1-hydroxycyclopropane-1-carboxylate has been used as a precursor in the synthesis of nitroaromatic derivatives under basic conditions (e.g., cesium carbonate in acetonitrile) .

However, specific biological data for this compound are absent in the evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name

methyl 1-(3-aminophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULGTPPZBAEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminophenyl)cyclopropanecarboxylate typically involves the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst. The resulting cyclopropane derivative is then reduced using hydrogen gas and a palladium catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The amino group can engage in nucleophilic substitutions.
  • Reduction Reactions : The ester group can be reduced to form alcohols.

Biological Studies

Research indicates that this compound has potential as a biochemical probe , interacting with various biological macromolecules. Its ability to form hydrogen bonds and fit into hydrophobic pockets of proteins suggests its utility in:

  • Drug Development : Investigated for anti-inflammatory and anticancer properties.
  • Cellular Mechanisms : Studies show it can modulate inflammatory pathways and induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the expression of pro-inflammatory cytokines such as IL-8 and COX-2 in human macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary research has indicated that this compound exhibits cytotoxic effects against specific cancer cell lines, including breast cancer. The compound's ability to induce apoptosis in a dose-dependent manner highlights its promise as an anticancer agent.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Inflammatory Response Modulation :
    • In a study assessing various compounds for their ability to modulate inflammatory responses, this compound was shown to significantly reduce pro-inflammatory cytokine levels compared to control groups.
  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects on breast cancer cell lines, revealing that it could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an ethylene agonist, enhancing ethylene-related responses such as root elongation and fruit ripening . The compound’s effects are mediated through its binding to ethylene receptors, triggering downstream signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents/Modifications Key Applications/Findings Reference
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate Cyclopropanecarboxylate 4-Bromophenyl Intermediate in organic synthesis
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutanecarboxylate Methylamino group Pharmaceutical intermediate
Methyl 3-aminocyclopentanecarboxylate Cyclopentanecarboxylate 3-Amino group Laboratory chemical, acute toxicity
Fenpropathrin Cyclopropanecarboxylate Cyano(3-phenoxyphenyl)methyl group Pyrethroid insecticide
(±)-PPCC Cyclopropanecarboxylate Piperidine and methylphenyl groups Sigma receptor ligand (neuroprotective)

Key Observations:

  • Ring Size and Strain : Cyclopropane derivatives (e.g., fenpropathrin, (±)-PPCC) exhibit higher ring strain compared to cyclobutane or cyclopentane analogs, enhancing their reactivity and ligand-binding properties in biological systems .
  • Substituent Effects: The 3-aminophenyl group in the target compound may confer distinct electronic and steric properties compared to bromophenyl (electron-withdrawing) or methylamino (basic) substituents in analogs .
Table 2: Hazard Profiles of Selected Analogs
Compound Name Hazards (GHS Classification) Reference
Methyl 3-aminocyclopentanecarboxylate H302 (acute oral toxicity), H315 (skin irritation)
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate Harmful by inhalation, skin contact, or ingestion

The target compound’s 3-aminophenyl group may introduce additional hazards (e.g., sensitization or mutagenicity), though specific data are lacking.

Market and Commercial Relevance

The global methyl cyclopropanecarboxylate market is driven by demand for agrochemicals and pharmaceuticals. Derivatives like HR498252 (boronate-containing) are marketed as intermediates for kinase inhibitors, reflecting trends in targeted drug discovery .

Biological Activity

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyclopropane ring and an amino group attached to a phenyl moiety. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : Approximately 203.24 g/mol
  • Structural Features : The presence of a cyclopropane ring contributes to its unique chemical reactivity, while the amino group allows for hydrogen bonding with biological macromolecules.

The mechanism of action of this compound involves several biochemical interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.
  • Hydrophobic Interactions : The cyclopropane structure can interact with hydrophobic pockets within proteins, potentially modulating enzyme and receptor activities.
  • Biochemical Pathways : Studies have suggested that compounds with similar structures can influence pathways related to inflammation and oxidative stress by interacting with receptors such as the aryl hydrocarbon receptor (AhR) .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with cytokines and other inflammatory mediators.
  • Cytotoxicity : In vitro studies demonstrate that it can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results showed significant inhibition of cell proliferation at micromolar concentrations .
  • Inflammation Modulation :
    • Research involving macrophage cell lines demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role in modulating inflammatory pathways .
  • Binding Affinity Studies :
    • Binding assays conducted on human receptor models indicated that the compound has favorable binding characteristics to specific receptors involved in neurotransmission, hinting at potential neuropharmacological applications .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundCyclopropane ring, amino groupAntimicrobial, anti-inflammatory
Methyl 1-(4-aminophenyl)cyclopropanecarboxylateSimilar structure but different amino positionAnticancer activity
Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylateDifferent cyclopropane substitutionPotential neuroprotective effects

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